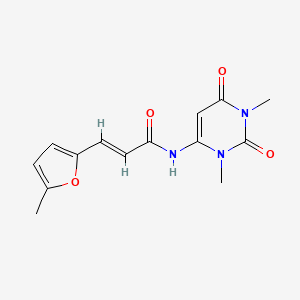
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as CNPA, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. CNPA is a member of the acrylamide family of compounds, which are widely used in various industrial and laboratory settings. In
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied extensively in the scientific research community due to its potential applications in various fields. One of the primary research areas for N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is in the development of new drugs for the treatment of cancer. Several studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (cell death) in cancer cells. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of several enzymes involved in cell growth and survival, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to modulate the immune system by increasing the production of cytokines and chemokines, which are important for immune cell activation and recruitment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide for lab experiments is its potent anti-cancer activity, which makes it an attractive candidate for the development of new cancer therapies. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Orientations Futures
There are several future directions for the research and development of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the optimization of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide derivatives with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide, which could lead to the development of new cancer therapies. Additionally, the potential anti-inflammatory and immunomodulatory effects of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide warrant further investigation for the treatment of inflammatory and autoimmune diseases.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylamine with 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis include the reaction of 5-chloro-2-methylphenylamine with 4-nitrophenylacrylonitrile or 4-nitrophenylacetyl chloride.
Propriétés
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-2-6-13(17)10-15(11)18-16(20)9-5-12-3-7-14(8-4-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQXXBSYAOPFEW-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)


methanone](/img/structure/B5849140.png)
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5849153.png)

![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)

